2,4-dihydroxy-N'-(4-methylbenzoyl)benzohydrazide
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Overview
Description
2,4-dihydroxy-N’-(4-methylbenzoyl)benzohydrazide is an organic compound with the molecular formula C15H14N2O3 It is a member of the hydrazide family, characterized by the presence of a hydrazide functional group (-CONHNH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N’-(4-methylbenzoyl)benzohydrazide typically involves the reaction of 2,4-dihydroxybenzoic acid with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions generally include:
-
Step 1: Esterification
- Reactants: 2,4-dihydroxybenzoic acid, 4-methylbenzoyl chloride
- Solvent: Pyridine
- Temperature: Room temperature
- Duration: 2-3 hours
-
Step 2: Hydrazinolysis
- Reactants: Intermediate ester, hydrazine hydrate
- Solvent: Ethanol
- Temperature: Reflux
- Duration: 4-6 hours
Industrial Production Methods
Industrial production of 2,4-dihydroxy-N’-(4-methylbenzoyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-dihydroxy-N’-(4-methylbenzoyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Acidic or basic medium, room temperature
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Solvent such as ethanol or tetrahydrofuran, room temperature to reflux
-
Substitution
- Reagents: Alkyl halides, acyl chlorides
- Conditions: Basic medium, room temperature to reflux
Major Products Formed
Oxidation: Formation of quinones
Reduction: Formation of amines
Substitution: Formation of alkylated or acylated derivatives
Scientific Research Applications
2,4-dihydroxy-N’-(4-methylbenzoyl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-dihydroxy-N’-(4-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
2,4-dihydroxy-N’-(4-methylbenzoyl)benzohydrazide can be compared with other similar compounds, such as:
- 2,4-dihydroxy-N’-(4-methoxybenzylidene)benzohydrazide
- 2,4-dihydroxy-N’-(3-methoxybenzylidene)benzohydrazide
- 2,4-dihydroxy-N’-(2-methoxybenzylidene)benzohydrazide
Uniqueness
The uniqueness of 2,4-dihydroxy-N’-(4-methylbenzoyl)benzohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzoyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,4-dihydroxy-N'-(4-methylbenzoyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9-2-4-10(5-3-9)14(20)16-17-15(21)12-7-6-11(18)8-13(12)19/h2-8,18-19H,1H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNDZPRNVUXDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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